Cas no 94641-48-2 (9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one)
![9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one structure](https://ja.kuujia.com/scimg/cas/94641-48-2x500.png)
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one 化学的及び物理的性質
名前と識別子
-
- 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-
- 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one
- 3,5-Methano-2,3,4,5-tetrahydro-1H-1-benzazepin-1-one
- XXSXFDZEKPPMKM-UHFFFAOYSA-N
- 3,5-Methano-2,3,4,5(1H)-tetrahydrobenzo(c)azepine-1-one
- 94641-48-2
- 2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one
-
- インチ: InChI=1S/C11H11NO/c13-11-10-4-2-1-3-9(10)7-5-8(6-7)12-11/h1-4,7-8H,5-6H2,(H,12,13)
- InChIKey: XXSXFDZEKPPMKM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 173.084063974Da
- どういたいしつりょう: 173.084063974Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-100MG |
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 100MG |
¥ 1,920.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-5G |
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 5g |
¥ 23,047.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-500mg |
9-azatricyclo[8.1.1.0²⁷]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 500mg |
¥5587.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-250mg |
9-azatricyclo[8.1.1.0²⁷]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 250mg |
¥3355.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-100.0mg |
9-azatricyclo[8.1.1.0²⁷]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 100.0mg |
¥1920.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-500.0mg |
9-azatricyclo[8.1.1.0²⁷]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 500.0mg |
¥5121.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-500MG |
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 500MG |
¥ 5,121.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-1G |
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 1g |
¥ 7,682.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-100mg |
9-azatricyclo[8.1.1.0²⁷]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 100mg |
¥2095.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1400-1.0g |
9-azatricyclo[8.1.1.0²⁷]dodeca-2(7),3,5-trien-8-one |
94641-48-2 | 95% | 1.0g |
¥7682.0000 | 2024-08-02 |
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-oneに関する追加情報
Chemical Profile of 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one (CAS No. 94641-48-2)
9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one, identified by its Chemical Abstracts Service registry number CAS No. 94641-48-2, is a complex heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural framework and potential biological activities. This compound belongs to the tricyclic azaheterocycle class, characterized by a fused ring system incorporating nitrogen atoms, which often endows such molecules with distinct electronic and steric properties conducive to interactions with biological targets.
The molecular structure of 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one consists of a tricyclic core with three rings interconnected in a manner that introduces rigidity and conformational constraints. The presence of nitrogen atoms within the ring system not only influences the electronic distribution but also opens up possibilities for hydrogen bonding and coordination interactions, which are critical for drug-receptor binding affinities. The specific arrangement of double bonds and substituents further modulates the compound's reactivity and pharmacological profile, making it a subject of interest for medicinal chemists exploring novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one. High-throughput virtual screening (HTVS) studies have identified this compound as a promising scaffold for further derivatization, particularly in the context of developing small-molecule inhibitors targeting enzymes involved in inflammatory pathways and cancer metabolism. The rigid tricyclic backbone provides a stable platform for optimizing binding interactions, while the azaheterocycle moiety offers opportunities for selective engagement with biological macromolecules.
In parallel, experimental investigations have begun to elucidate the pharmacokinetic behavior of 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one in preclinical models. Initial studies suggest that the compound exhibits moderate solubility in aqueous media, which is influenced by its polar functional groups and the overall hydrophobicity of the tricyclic system. Pharmacokinetic profiling has also revealed a reasonable bioavailability profile, with absorption occurring primarily in the upper gastrointestinal tract and distribution across various tissues within hours post-administration.
The metabolic fate of 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one has been explored using mass spectrometry techniques combined with liquid chromatography (LC-MS/MS). Metabolite identification has shown that the compound undergoes primarily oxidative transformations involving cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives and conjugates with glucuronic acid or sulfate groups for excretion via bile or urine.
Beyond its potential as a standalone therapeutic agent, 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one has been investigated as a key intermediate in synthetic chemistry for constructing more complex biologically active molecules. Its tricyclic scaffold can be functionalized at multiple positions to introduce diverse substituents, enabling the generation of libraries of derivatives with tailored pharmacological properties.
The synthesis of 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one itself presents challenges due to its intricate ring system and multiple stereocenters. Traditional synthetic routes often involve multi-step sequences employing transition metal catalysis or directed ortho-metalation strategies to achieve regioselective functionalization around the nitrogen-containing heterocycles.
One notable application area for derivatives of 9-azatricyclo[8.1.1.02?]dodeca-2(7),3,5-trien-8-one is in the development of kinase inhibitors targeting aberrantly activated signaling pathways in cancer cells. Preliminary data from cell-based assays indicate that certain analogs exhibit inhibitory effects on specific tyrosine kinases involved in tumor growth and progression, suggesting their utility as lead compounds for oncology drug discovery programs.
The structural motif present in 9-azatricyclo[8.1]dodeca derivatives has also drawn interest from researchers exploring treatments for neurological disorders, where modulation of neurotransmitter systems is crucial for therapeutic efficacy.
The future direction of research on CAS No 94641 48 2 is likely to focus on expanding its chemical space through innovative synthetic methodologies and exploring its potential in interdisciplinary fields such as materials science or agrochemicals where heterocyclic compounds play pivotal roles.
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